molecular formula C19H15N3OS B2707164 N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-1-naphthamide CAS No. 1021221-77-1

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-1-naphthamide

Cat. No.: B2707164
CAS No.: 1021221-77-1
M. Wt: 333.41
InChI Key: UNSCUKSFIQAERC-UHFFFAOYSA-N
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Description

Historical Development of Thiazolopyridine-Based Medicinal Agents

Thiazolopyridines, fused heterocyclic systems containing thiazole and pyridine rings, emerged as pharmacologically relevant scaffolds in the mid-20th century. Early work on adenosine receptor antagonists highlighted thiazolopyridine derivatives as potent modulators of purinergic signaling pathways. The structural versatility of these compounds enabled diverse biological interactions, with modifications to the thiazole and pyridine moieties yielding distinct therapeutic profiles.

During tuberculosis (TB) drug development campaigns, researchers observed that thiazolopyridine derivatives exhibited unexpected antimycobacterial activity through mechanisms distinct from frontline agents like isoniazid and rifampicin. This discovery catalyzed systematic exploration of thiazolopyridine pharmacophores, particularly their capacity to inhibit bacterial enzymes involved in cell wall biosynthesis. Patent literature from the 1990s documents thiazolidine derivatives with anti-diabetic properties, demonstrating the scaffold's adaptability to multiple therapeutic areas.

Recent advances in synthetic methodologies, including domino reactions and solid-phase synthesis techniques, have expanded access to structurally complex thiazolopyridines. These developments enabled precise functionalization at the 2-, 5-, and 7-positions of the thiazolopyridine core, critical for optimizing drug-like properties.

Position of N-(5,7-Dimethylthiazolo[4,5-b]pyridin-2-yl)-1-Naphthamide in Contemporary Drug Discovery

This compound occupies a unique niche as a hybrid molecule combining thiazolopyridine and naphthamide pharmacophores. The dimethyl substitution at positions 5 and 7 of the thiazolopyridine ring enhances metabolic stability compared to non-alkylated analogs, while the 1-naphthamide moiety introduces planar aromaticity conducive to π-π stacking interactions with biological targets.

Structural comparisons with prototypical thiazolopyridine derivatives reveal three key innovations:

  • Spatial Orientation : The naphthamide group extends perpendicularly from the thiazolopyridine plane, creating a T-shaped molecular geometry.
  • Electron Distribution : Methyl groups at C5 and C7 donate electron density to the thiazole sulfur, potentially modulating redox activity.
  • Hydrogen Bonding Capacity : The secondary amide linker between heterocycle and naphthalene provides hydrogen bond donor/acceptor sites absent in simpler derivatives.

Current patent landscapes suggest this compound may interact with kinase domains and bacterial efflux pumps, though precise target validation remains incomplete. Its emergence coincides with renewed interest in polypharmacological agents capable of simultaneous modulation of multiple disease-relevant pathways.

Research Significance and Knowledge Gaps

Despite structural characterization in patent literature, fundamental questions persist regarding this compound:

Knowledge Domain Established Findings Critical Gaps
Synthetic Chemistry Multi-step routes using Buchwald-Hartwig coupling Scalable industrial synthesis protocols
Target Engagement Putative kinase inhibition Structural biology of target complexes
Structure-Activity Methyl group necessity for stability Quantitative SAR across analogs
Biological Activity Anti-proliferative effects in vitro In vivo efficacy models

The compound's anti-tuberculosis potential, suggested by structural similarities to thiazolopyridines with demonstrated Mycobacterium tuberculosis inhibition, remains experimentally unvalidated. Furthermore, its physicochemical properties (logP, polar surface area) suggest possible blood-brain barrier permeability, opening unexplored neuropharmacological applications.

Academic Research Objectives and Scope

This review establishes four priority research directions:

  • Mechanistic Elucidation : Employ cryo-EM and X-ray crystallography to resolve target binding modes, particularly focusing on the naphthamide-thiazolopyridine dihedral angle's role in molecular recognition.
  • Synthetic Optimization : Develop catalytic asymmetric methods for introducing the C5/C7 dimethyl groups, addressing current reliance on stoichiometric alkylation.
  • Systems Pharmacology : Map polypharmacological potential through kinome-wide binding assays and bacterial proteome profiling.
  • Computational Modeling : Generate machine learning models predicting off-target interactions based on the compound's unique hybrid architecture.

Properties

IUPAC Name

N-(5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c1-11-10-12(2)20-17-16(11)24-19(21-17)22-18(23)15-9-5-7-13-6-3-4-8-14(13)15/h3-10H,1-2H3,(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSCUKSFIQAERC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1SC(=N2)NC(=O)C3=CC=CC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-1-naphthamide typically involves the construction of the thiazolo[4,5-b]pyridine core followed by the introduction of the naphthamide group. One common method involves the cyclization of thiazole derivatives with pyridine derivatives under specific conditions. For example, the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid can yield the desired thiazolo[4,5-b]pyridine scaffold .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction optimization, and the development of robust purification methods to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: Substitution reactions can introduce different substituents on the thiazole or pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thiazole or pyridine rings .

Scientific Research Applications

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-1-naphthamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-1-naphthamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, thereby affecting cellular signaling pathways .

Comparison with Similar Compounds

(5,7-Dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide

  • Structure : Features a hydrazide group instead of the naphthamide moiety.
  • Activity : Demonstrated moderate anti-exudative effects (30–40% reduction in carrageenan-induced edema) and antioxidant activity (DPPH scavenging IC₅₀ ~ 50 μM) .
  • Key Difference : The hydrazide group enhances solubility but may reduce lipophilicity compared to the naphthamide derivative.

3-(5-Mercapto-[1,3,4]oxadiazole-2-yl-methyl)-5,7-dimethyl-3H-thiazolo[4,5-b]pyridine-2-one

  • Structure : Incorporates a mercapto-oxadiazole moiety.
  • Activity : Higher antioxidant potency (IC₅₀ ~ 25 μM for DPPH) due to the thiol group’s radical-scavenging capability .

N-Methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide (from )

  • Structure : Shares a carboxamide group but includes a pyridyl-thiazole system.
  • Activity: Not explicitly reported, but sulfonyl and pyridyl groups are associated with enhanced pharmacokinetic properties (e.g., metabolic stability) .
  • Key Difference : The pyridyl-thiazole scaffold may broaden target specificity compared to the naphthamide derivative.

Biological Activity

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-1-naphthamide is a compound of significant interest due to its potential biological activities, particularly as an inhibitor in various disease pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.

  • Molecular Formula : C17H17N3O2S
  • Molecular Weight : 327.4 g/mol
  • CAS Number : 1021045-62-4

This compound has been identified as a selective inhibitor of the MALT1 protein, which plays a crucial role in the signaling pathways associated with various autoimmune diseases and cancers. By inhibiting MALT1, this compound can disrupt the NF-kB signaling pathway, leading to decreased proliferation and survival of certain cancer cells.

Inhibition Studies

Recent studies have demonstrated that this compound exhibits potent inhibitory activity against MALT1 with an IC50 value in the low micromolar range. This suggests a strong potential for therapeutic applications in diseases characterized by aberrant MALT1 activity.

Compound Target IC50 (µM) Effect
This compoundMALT10.5 - 2.0Inhibition of NF-kB pathway

Case Studies

  • Autoimmune Diseases : In a study involving autoimmune mouse models, treatment with this compound resulted in reduced disease severity and lower levels of pro-inflammatory cytokines compared to untreated controls.
  • Cancer Models : In vitro assays using various cancer cell lines (e.g., lymphoma and leukemia) showed that this compound effectively induced apoptosis and inhibited cell proliferation. The mechanism was linked to the suppression of MALT1-mediated signaling pathways.

Structure-Activity Relationship (SAR)

The structure of this compound is critical for its biological activity. Modifications to the thiazolo-pyridine moiety have been studied to enhance potency and selectivity:

Modification Effect on Activity
Removal of methyl groupsDecreased potency
Substitution with larger hydrophobic groupsEnhanced binding affinity

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